molecular formula C12H19NO4 B12289608 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B12289608
M. Wt: 241.28 g/mol
InChI Key: OPLQHJAJJQKFSK-UHFFFAOYSA-N
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Description

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4. This compound is characterized by a bicyclic structure, which includes a hexane ring fused with a three-membered ring. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[310]hexane-3-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[31The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in molecular design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable and rigid molecular frameworks .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-4-6(10(14)15)5-8(7)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

OPLQHJAJJQKFSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CC(C2)C(=O)O

Origin of Product

United States

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